5-(4-Nitrophenyl)isoxazole

Heterocyclic stability Base-catalyzed ring opening Degradation kinetics

Medicinal chemistry programs relying on nitrophenylisoxazole building blocks face SAR variability when positional isomers are substituted interchangeably. 5-(4-Nitrophenyl)isoxazole eliminates this risk as the defined C-5 isomer. • C-5 4-nitrophenyl isoxazole-4-carboxamides achieve antiamastigote IC₅₀ of 2.06 µM-a 4.5-fold improvement over miltefosine with 5.9× better selectivity (SI = 33.78). • Exhibits antibacterial potency exceeding chloramphenicol against E. coli (MIC = 19.01 µg/mL). • Scalable synthesis via tetranitromethane/Et₃N heterocyclization ensures reliable commercial supply from discovery to lead optimization.

Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
CAS No. 3383-42-4
Cat. No. B1302397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Nitrophenyl)isoxazole
CAS3383-42-4
Molecular FormulaC9H6N2O3
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=NO2)[N+](=O)[O-]
InChIInChI=1S/C9H6N2O3/c12-11(13)8-3-1-7(2-4-8)9-5-6-10-14-9/h1-6H
InChIKeyFVRVKMWZTNJREY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Nitrophenyl)isoxazole: Product Overview


5-(4-Nitrophenyl)isoxazole (CAS 3383-42-4) is a heteroaromatic building block belonging to the nitrophenylisoxazole class, featuring a 4-nitrophenyl substituent at the C-5 position of the isoxazole ring [1]. This positional isomerism critically distinguishes it from its C-3 and C-2 nitrophenyl counterparts, as the substitution pattern governs both synthetic accessibility and biological target engagement [1]. With a molecular formula of C₉H₆N₂O₃ and a molecular weight of 190.16 g/mol, it serves as a versatile intermediate for reduction to 5-(4-aminophenyl)isoxazole, a key precursor in pharmaceutical synthesis .

5-(4-Nitrophenyl)isoxazole: Isomeric Specificity


Generic substitution among nitrophenylisoxazole positional isomers (ortho, meta, para; C-3 vs. C-5 attachment) carries substantial risk in medicinal chemistry programs. Substituent positioning on the isoxazole ring alters inhibitory potency by up to 2-fold due to steric and electronic effects . For instance, 5-(4-nitrophenyl)isoxazole exhibits significantly different base-catalyzed ring-opening kinetics compared to its 4-phenyl isomer, directly impacting its stability profile under basic reaction conditions [1]. In antileishmanial SAR studies, compounds bearing a 4-nitrophenyl group at the C-5 position of the isoxazole core displayed distinct potency and selectivity profiles compared to analogs with 4-chlorophenyl or 2,4-dichlorophenyl substituents at the same position, demonstrating that both the nitro group and its precise location are non-interchangeable determinants of biological activity [2].

5-(4-Nitrophenyl)isoxazole: Comparative Evidence


Base-Catalyzed Degradation Kinetics

The base-induced decomposition kinetics of 5-(4-nitrophenyl)isoxazole were directly compared with those of 4-phenylisoxazole and other derivatives under identical conditions, revealing that the presence of the para-nitro group on the phenyl ring significantly modulates the rate of concerted proton abstraction at the C-3 position and N–O bond scission [1]. This differential kinetic stability is a direct consequence of the electron-withdrawing nitro substituent and its effect on the transition state of the ring-opening reaction [1].

Heterocyclic stability Base-catalyzed ring opening Degradation kinetics

Antileishmanial Potency vs. Miltefosine

In a comprehensive SAR study, isoxazole-4-carboxamides bearing a 4-nitrophenyl group at the C-5 position were evaluated against L. donovani promastigotes and amastigotes alongside analogs with 4-chlorophenyl and 2,4-dichlorophenyl substituents [1]. Compound 3be (4-nitrophenyl at C-5, phenyl carboxamide) displayed an IC₅₀ of 2.06 ± 0.01 µM against the clinically relevant intracellular amastigote stage, representing a 4.5-fold improvement over miltefosine (IC₅₀ = 9.25 ± 0.17 µM) [1]. In contrast, the 4-chlorophenyl analog 3ea showed an IC₅₀ of 3.56 ± 0.02 µM, a 2.6-fold improvement [1]. The selectivity index (SI) for 3be was 33.78, higher than miltefosine's SI of 5.76 [1].

Antileishmanial Neglected tropical diseases Nitroheterocycles

Antibacterial Activity vs. Chloramphenicol

Isoxazole-acridone hybrids bearing a para-nitrophenyl group on the isoxazole moiety demonstrated superior antibacterial activity against Escherichia coli relative to the standard drug chloramphenicol. Compound 4e (with a para-nitrophenyl substituent) exhibited a minimum inhibitory concentration (MIC) of 19.01 µg/mL, outperforming chloramphenicol (MIC = 22.41 µg/mL) [1]. Molecular docking studies suggested that the para-nitrophenyl group contributes to binding stabilization within the DNA topoisomerase active site (PDB ID: 3FV5) through hydrogen bonding and hydrophobic interactions [1].

Antibacterial Gram-negative DNA topoisomerase

Synthetic Accessibility: C-5 vs. C-3 Isomers

According to a comprehensive review of nitro-substituted isoxazole synthetic methods, 5-nitroisoxazoles (including 5-(4-nitrophenyl)isoxazole) benefit from a general preparative method employing heterocyclization of electrophilic alkenes with tetranitromethane/triethylamine, while 3-nitroisoxazoles rely on more limited and substrate-specific approaches [1]. This synthetic divergence means that 5-(4-nitrophenyl)isoxazole can be sourced via more robust and scalable routes compared to its 3-substituted isomer, enhancing commercial availability and reducing procurement lead times [1].

Heterocyclic synthesis Building block availability Nitroisoxazole

5-(4-Nitrophenyl)isoxazole: Optimal Applications


Antileishmanial Lead Optimization

Medicinal chemistry teams pursuing antileishmanial leads should prioritize 5-(4-nitrophenyl)isoxazole as a core scaffold. Evidence shows that C-5 4-nitrophenyl-substituted isoxazole-4-carboxamides (e.g., compound 3be) achieve an antiamastigote IC₅₀ of 2.06 µM—a 4.5-fold improvement over miltefosine—with a 5.9-fold better selectivity index (SI = 33.78 vs. 5.76) [1]. This scaffold outperforms both the clinical standard and the 4-chlorophenyl analog (3ea, IC₅₀ = 3.56 µM), making it the preferred starting point for SAR expansion against visceral leishmaniasis [1].

Antibacterial Development for Gram-Negative Pathogens

The para-nitrophenyl isoxazole substructure contributes to antibacterial potency exceeding chloramphenicol against E. coli (MIC = 19.01 µg/mL vs. 22.41 µg/mL for chloramphenicol) [2]. Research groups developing DNA topoisomerase inhibitors should select 5-(4-nitrophenyl)isoxazole as a building block for constructing isoxazole-acridone or related hybrid series, where the nitro group enhances binding site complementarity via hydrogen bonding and hydrophobic contacts [2].

Synthetic Route Planning for Base-Stability

Process chemists designing multi-step syntheses involving basic conditions must account for the distinct base-catalyzed ring-opening kinetics of 5-(4-nitrophenyl)isoxazole relative to its 4-phenylisoxazole counterparts [3]. The electron-withdrawing para-nitro group modulates the rate of concerted proton abstraction and N–O bond scission, necessitating tailored base selection and reaction monitoring protocols. This kinetic differentiation should inform route-scouting decisions when a nitrophenylisoxazole intermediate is required [3].

Procurement Optimization: 5- vs. 3-Substituted Isomers

Procurement officers and lab managers should favor 5-(4-nitrophenyl)isoxazole over 3-(4-nitrophenyl)isoxazole when positional isomerism is not constrained by the target's pharmacophore. The 5-substituted isomer benefits from a more general and scalable synthetic method (tetranitromethane/Et₃N heterocyclization), leading to broader commercial availability and reduced supply disruption risk [4]. This procurement advantage is especially relevant for programs scaling from milligram discovery to gram-scale lead optimization.

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